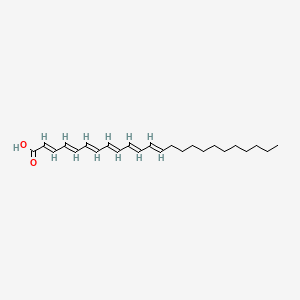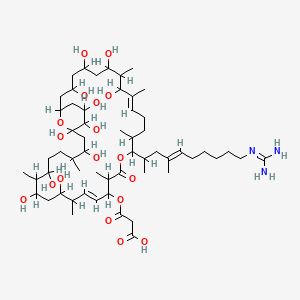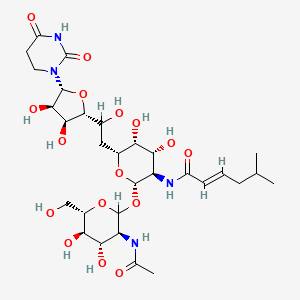
4'-Deoxymycaminosyltylonolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Deoxymycaminosyltylonolide: is a complex organic compound with the molecular formula C31H51NO8 It is a derivative of tylonolide, which is a macrolide antibiotic This compound is characterized by the presence of a 3,4,6-trideoxy-3-(dimethylamino)-beta-D-glucopyranosyl group attached to the tylonolide core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Deoxymycaminosyltylonolide involves multiple steps. The process typically starts with the preparation of the tylonolide core, followed by the attachment of the 3,4,6-trideoxy-3-(dimethylamino)-beta-D-glucopyranosyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4'-Deoxymycaminosyltylonolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4'-Deoxymycaminosyltylonolide is used as a model compound for studying macrolide antibiotics and their derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biology, this compound is studied for its potential antimicrobial properties. Researchers investigate its effects on various bacterial strains and its potential as a therapeutic agent.
Medicine: In medicine, this compound is explored for its potential use as an antibiotic. Its efficacy, safety, and pharmacokinetics are subjects of ongoing research.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
The mechanism of action of 4'-Deoxymycaminosyltylonolide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the bacteriostatic or bactericidal effects. The molecular targets include the 50S subunit of the bacterial ribosome, where the compound binds and interferes with the elongation of the peptide chain.
Comparaison Avec Des Composés Similaires
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Clarithromycin: Another erythromycin derivative with enhanced stability and efficacy.
Uniqueness: 4'-Deoxymycaminosyltylonolide is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other macrolides. Its unique glucopyranosyl group may also influence its interaction with bacterial targets and its overall efficacy as an antibiotic.
Propriétés
Numéro CAS |
80240-61-5 |
|---|---|
Formule moléculaire |
C31H51NO9 |
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO9/c1-8-27-23(17-34)13-18(2)9-10-25(35)19(3)14-22(11-12-33)30(21(5)26(36)16-28(37)40-27)41-31-29(38)24(32(6)7)15-20(4)39-31/h9-10,12-13,19-24,26-27,29-31,34,36,38H,8,11,14-17H2,1-7H3/b10-9+,18-13+/t19-,20-,21+,22+,23-,24+,26-,27-,29-,30-,31+/m1/s1 |
Clé InChI |
GOYLWILZRUOCQE-FUZZWQSMSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
SMILES isomérique |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)CO |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |
Synonymes |
4'-deoxymycaminosyl tylonolide 4'-deoxymycaminosyltylonolide 5-O-(4-deoxymycaminosyl)tylonolide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one](/img/structure/B1235005.png)













